E7090 (Tasurgratinib): A Deep Dive into its Mechanism of Action as a Selective FGFR Inhibitor
E7090 (Tasurgratinib): A Deep Dive into its Mechanism of Action as a Selective FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors.[1][3] E7090 exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of its phosphorylation and the subsequent blockade of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of E7090, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective FGFR Inhibition
E7090 is a tyrosine kinase inhibitor that demonstrates high selectivity for FGFR1, FGFR2, and FGFR3.[3] Genetic alterations in these receptors can lead to their constitutive activation, promoting uncontrolled cell growth and tumor progression.[5] E7090 selectively interferes with the binding of FGF to FGFR, thereby inhibiting FGFR-mediated signaling.[6] This leads to the inhibition of cell proliferation and induction of cell death in cancer cells that have an overactive FGFR signaling pathway.[6]
Kinase Binding and Selectivity
Kinetic analyses reveal that E7090 exhibits a rapid association with and slow dissociation from the FGFR1 kinase domain.[1][2] This binding characteristic, with a relatively long residence time, is more akin to Type V inhibitors like lenvatinib.[1] In a kinase profiling assay encompassing 93 kinases, E7090 demonstrated a narrow inhibition spectrum, primarily targeting FGFR1, 2, and 3, highlighting its selectivity.[3]
Downstream Signaling Pathway Inhibition
Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This activation triggers downstream cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are central to cell proliferation and survival.[3][4] E7090 effectively inhibits the phosphorylation of FGFR at key tyrosine residues (Y653/654), thereby preventing the activation of these downstream pathways.[4][7] Preclinical studies have demonstrated that E7090 reduces the activation of the MAPK and STAT3 pathways in cancer cells harboring FGFR2 fusions.[5]
Signaling Pathway of E7090 Action
Caption: E7090 inhibits FGFR autophosphorylation, blocking downstream MAPK and PI3K/Akt signaling.
Preclinical Antitumor Activity
The antitumor effects of E7090 have been extensively evaluated in both in vitro and in vivo preclinical models, demonstrating potent and selective activity against cancers with FGFR genetic alterations.
In Vitro Studies
E7090 has shown potent inhibitory activity against FGFR1, 2, and 3 kinases with IC50 values of approximately 1 nmol/L.[3] In cell-based assays, E7090 effectively inhibited the proliferation of human cancer cell lines harboring various FGFR abnormalities, including amplifications, mutations, and fusions.[3][4] For instance, in the SNU-16 human gastric cancer cell line, which has high FGFR2 amplification, E7090 inhibited FGFR phosphorylation with an IC50 of 1.2 nmol/L and cell proliferation with an IC50 of 5.7 nmol/L.[4] Furthermore, E7090 demonstrated inhibitory activity on the soft agar colony formation of NIH3T3 cells expressing various FGFR2 fusion genes found in intrahepatic cholangiocarcinoma, with IC50 values ranging from 0.9 to 17.3 nmol/L.[5]
Table 1: In Vitro Inhibitory Activity of E7090
| Assay Type | Cell Line / Target | Genetic Alteration | IC50 (nmol/L) |
| Kinase Inhibition | FGFR1, FGFR2, FGFR3 | - | ~1 |
| FGFR Phosphorylation | SNU-16 | FGFR2 Amplification | 1.2 |
| Cell Proliferation | SNU-16 | FGFR2 Amplification | 5.7 |
| Cell Proliferation | 12 Cancer Cell Lines | FGFR abnormalities | < 100 |
| Soft Agar Colony Formation | NIH3T3-FGFR2 Fusions | FGFR2 Fusions | 0.9 - 17.3 |
In Vivo Studies
In mouse xenograft models using human cancer cell lines with dysregulated FGFR, orally administered E7090 demonstrated significant, dose-dependent tumor growth inhibition.[1][4] In a SNU-16 xenograft model, daily oral administration of E7090 at doses of 6.25 to 50 mg/kg significantly inhibited tumor growth without causing severe weight loss.[4] Pharmacodynamic analyses in these models confirmed that E7090 inhibited the phosphorylation of FGFR in tumors in a dose-dependent manner.[3][7] Moreover, in a patient-derived xenograft (PDX) model of human cholangiocarcinoma with an FGFR2-BICC1 fusion, E7090 showed dose-dependent antitumor activity, achieving over 50% tumor regression at a 50 mg/kg dose.[5] E7090 administration also significantly prolonged the survival of mice in a lung metastasis model.[1][2]
Table 2: In Vivo Antitumor Activity of E7090 in Xenograft Models
| Model | Cancer Type | Genetic Alteration | Dose (mg/kg, oral, daily) | Outcome |
| SNU-16 Xenograft | Gastric Cancer | FGFR2 Amplification | 6.25 - 50 | Significant tumor growth inhibition |
| Cholangiocarcinoma PDX | Cholangiocarcinoma | FGFR2-BICC1 Fusion | 50 | >50% tumor regression |
Clinical Evaluation
A first-in-human, Phase I clinical trial of E7090 was conducted in Japan in patients with advanced solid tumors.[8][9] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of E7090.[8]
Safety and Pharmacokinetics
In the Phase I study, E7090 demonstrated a manageable safety profile.[8][9] Dose-dependent increases in maximum concentration and area under the curve were observed.[8] The maximum tolerated dose was not reached up to 140 mg once daily, and this was the recommended dose for the follow-up expansion part of the study for patients with tumors harboring FGFR alterations.[8][9]
Pharmacodynamics and Preliminary Efficacy
Dose-dependent increases in pharmacodynamic markers of FGFR inhibition, including serum phosphate and fibroblast growth factor 23 (FGF23), were observed, with levels plateauing at doses of 100-140 mg, indicating sufficient target engagement.[8][9] Preliminary signs of clinical efficacy were observed, particularly in patients with FGFR2-amplified gastric cancer.[8]
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical evaluation of E7090, based on published literature.[4]
Cell-Free Kinase Inhibition Assay
The inhibitory activity of E7090 against FGFR kinases was determined using a standard enzymatic assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The reaction typically contains the purified kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations. The extent of phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity of E7090.
Cell Proliferation Assay
The antiproliferative activity of E7090 was assessed using cancer cell lines. Cells were seeded in multi-well plates and treated with increasing concentrations of E7090 for a specified period (e.g., 72 hours). Cell viability was then measured using a colorimetric assay, such as the Cell Counting Kit-8, which quantifies the number of viable cells. The IC50 value, representing the concentration of E7090 that inhibits cell growth by 50%, was then calculated.
In Vitro Signal Inhibition Analysis (Western Blotting)
To confirm the inhibition of FGFR signaling, cancer cells were treated with various concentrations of E7090. Following treatment, cell lysates were prepared and subjected to Western blotting. Specific antibodies were used to detect the phosphorylated forms of FGFR and downstream signaling proteins (e.g., p-ERK, p-Akt), as well as the total protein levels as loading controls. The intensity of the protein bands was quantified to determine the IC50 for the inhibition of phosphorylation.
Mouse Subcutaneous Xenograft Model
The in vivo antitumor efficacy of E7090 was evaluated using xenograft models. Human cancer cells (e.g., SNU-16) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into groups and treated orally with either vehicle or E7090 at various doses, typically once daily. Tumor volume and body weight were measured regularly throughout the study. At the end of the treatment period, tumors could be excised for pharmacodynamic analysis (e.g., Western blotting for p-FGFR).
Conclusion
E7090 (tasurgratinib) is a selective and potent inhibitor of FGFR1, 2, and 3, with a well-defined mechanism of action. By inhibiting FGFR phosphorylation and downstream signaling, it effectively suppresses the growth of cancer cells harboring FGFR genetic alterations. Preclinical studies have demonstrated its robust antitumor activity in both in vitro and in vivo models. Early clinical data suggest a manageable safety profile and promising efficacy in patients with FGFR-driven malignancies. Ongoing and future clinical trials will further delineate the therapeutic potential of E7090 as a targeted therapy for this patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. First‐in‐human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
